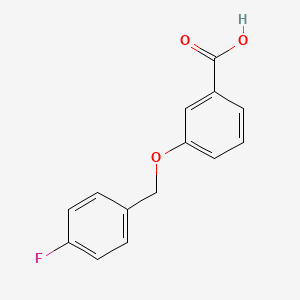
p-Bromomandelic acid, (+)-
説明
p-Bromomandelic acid is a compound that is structurally related to mandelic acid with a bromine substituent at the para position of the phenyl group. While the provided papers do not directly discuss p-bromomandelic acid, they do provide insights into the chemistry of related brominated aromatic compounds and their applications in synthesis and material science.
Synthesis Analysis
The synthesis of related brominated aromatic compounds can be complex and requires careful consideration of the reagents and conditions. For example, the synthesis of poly(para-2,5-di-n-hexylphenylene) involves a palladium-catalyzed coupling reaction of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, yielding products with high degrees of polymerization . This demonstrates the utility of brominated intermediates in creating structurally homogeneous polymers. Similarly, the preparation of tetradeutero-p-bromophenyl-isothiocyanate for use in Edman degradation of peptides indicates the role of brominated compounds in analytical chemistry .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can significantly influence their physical properties and reactivity. The presence of a bromine atom can facilitate certain reactions due to its relatively high atomic mass and ability to participate in halogen bonding. For instance, the rare-earth p-bromobenzoic acid complexes exhibit a range of structures influenced by the lanthanide contraction, highlighting the impact of molecular structure on the formation of supramolecular assemblies .
Chemical Reactions Analysis
Brominated aromatic compounds are versatile in chemical reactions. The p-bromophenyl group in p-bromophenylisothiocyanate enhances the mass spectral identification of thiohydantoins derived from Edman degradation, showcasing the reactivity of brominated aromatics in bioanalytical applications . Additionally, bromoacetic acid's activation for the synthesis of pyridines and fused pyridin-2-ones demonstrates the use of brominated synthons in heterocyclic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom. For example, the solubility and characterization of poly(para-phenylene) derivatives are important for their application in materials science . The luminescence properties of rare-earth p-bromobenzoic acid complexes are another aspect where the physical properties of brominated compounds are of interest, particularly in the context of material science and optoelectronics .
科学的研究の応用
Summary of Application
p-Bromomandelic acid is used as a pharmaceutical intermediate . This means it is used in the production of pharmaceuticals, likely due to its specific chemical properties.
Results or Outcomes
2. Analytical Reagent for Zirconium
Summary of Application
p-Bromomandelic acid is mainly used as an analytical reagent for zirconium . This means it is used in laboratory settings to detect, measure, examine, or produce other substances.
Safety And Hazards
特性
IUPAC Name |
(2S)-2-(4-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBRPQOYFDTAB-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Bromomandelic acid, (+)- | |
CAS RN |
123484-90-2 | |
| Record name | p-Bromomandelic acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123484902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-BROMOMANDELIC ACID, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBE601JX1P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



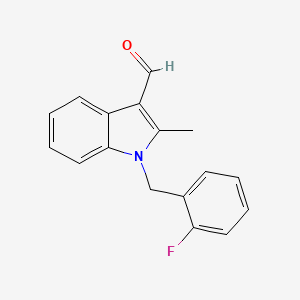
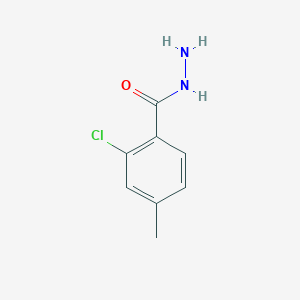
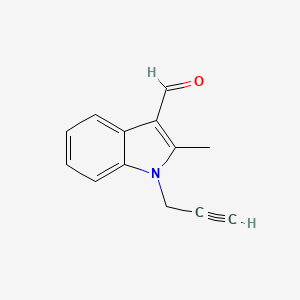

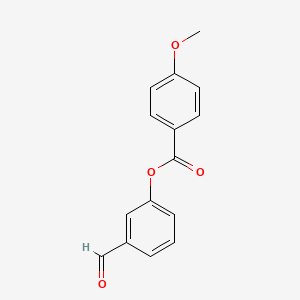
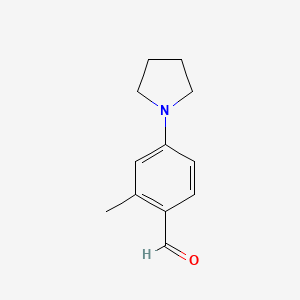
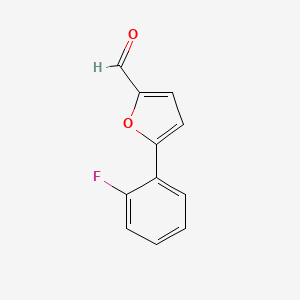
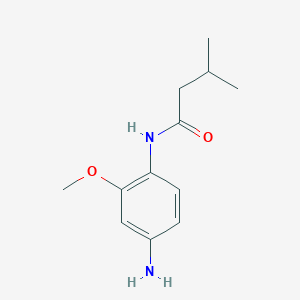
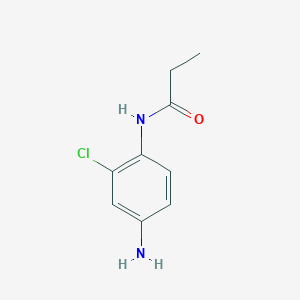

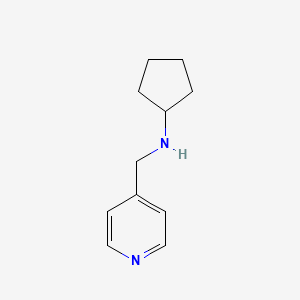
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
